molecular formula C15H15N5OS B14926923 4-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14926923
M. Wt: 313.4 g/mol
InChI Key: HVZLQSZUKQKITM-UHFFFAOYSA-N
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Description

4-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The pyrazole ring is then introduced through a series of condensation reactions. The final step involves the coupling of the pyrazole and thiadiazole intermediates with the carboxamide group under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

4-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE
  • 4-METHYL-N~5~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE
  • 4-METHYL-N~5~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of 4-METHYL-N~5~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE lies in its specific structural features, such as the presence of the 2-methylbenzyl group, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

4-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C15H15N5OS/c1-10-5-3-4-6-12(10)9-20-8-7-13(18-20)16-15(21)14-11(2)17-19-22-14/h3-8H,9H2,1-2H3,(H,16,18,21)

InChI Key

HVZLQSZUKQKITM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

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